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molecular formula C10H16O3 B8313386 Methyl 4-methoxymethylidene-cyclohexane carboxylate

Methyl 4-methoxymethylidene-cyclohexane carboxylate

Cat. No. B8313386
M. Wt: 184.23 g/mol
InChI Key: DQRKNHZQLJHGSN-UHFFFAOYSA-N
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Patent
US08003006B2

Procedure details

263.4 g of methoxymethyl triphenylphosphonium chloride was dispersed in 750 mL of tetrahydrofuran, and 86.2 g of potassium-t-butoxide was added thereto at −9 to −4° C. for 5 minutes. The solution was further stirred at −4 to −11° C. for 30 minutes. Then, 100.0 g of methyl 4-oxocyclohexane carboxylate was dissolved in 300 mL of THF, which was added dropwise to the above solution at −10 to 4° C. for 80 minutes. The solution was further stirred at 0 to 4° C. for 60 minutes, and then 7.0 g of ammonium chloride and 20 mL of water were added thereto. The solvent of the reaction mixture was evaporated under reduced pressure. Then, 600 mL of hexane was added and the solution was stirred under room temperature for 30 minutes. After filtrating the precipitate, the precipitate was again suspended and washed with 600 mL of hexane, combined with the hexane filtrate, and washed with a mixed solution of methanol-water (1:1), water, and saturated saline in this order. The resultant product was dried over anhydrous sodium sulfate. Then, the solvent was evaporated under reduced pressure, to obtain 103 g of methyl 4-methoxymethylidene-cyclohexane carboxylate in the form of an oil-like product.
Quantity
263.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][CH2:4][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].O=[C:31]1[CH2:36][CH2:35][CH:34]([C:37]([O:39][CH3:40])=[O:38])[CH2:33][CH2:32]1.[Cl-].[NH4+]>O1CCCC1.O>[CH3:2][O:3][CH:4]=[C:31]1[CH2:36][CH2:35][CH:34]([C:37]([O:39][CH3:40])=[O:38])[CH2:33][CH2:32]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
263.4 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
86.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
The solution was further stirred at −4 to −11° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
which was added dropwise to the above solution at −10 to 4° C. for 80 minutes
Duration
80 min
STIRRING
Type
STIRRING
Details
The solution was further stirred at 0 to 4° C. for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The solvent of the reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Then, 600 mL of hexane was added
STIRRING
Type
STIRRING
Details
the solution was stirred under room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtrating the precipitate
WASH
Type
WASH
Details
washed with 600 mL of hexane
WASH
Type
WASH
Details
washed with a mixed solution of methanol-water (1:1), water, and saturated saline in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant product was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC=C1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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